![molecular formula C24H25N5O3S2 B2435999 ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852143-21-6](/img/structure/B2435999.png)
ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, a heterocyclic compound, which is a significant system in natural products and drugs . Indoles play a main role in cell biology and are used in the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would likely require advanced techniques such as NMR spectroscopy for detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an indole derivative, it might undergo reactions typical for indoles, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include factors such as polarity, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Applications in Anticancer Research
The compound ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of tetrahydrobenzo[b]thiophene, has seen applications in the synthesis of novel heterocyclic compounds with potential anticancer properties. For instance, the synthesis of new heterocycles using a thiophene-incorporated thioureido substituent as precursors has been explored, where various reagents were used to achieve different moieties such as pyrimidine and thiazole. These synthesized compounds have shown potent anticancer activity against specific human cancer cell lines, such as colon HCT-116, indicating their relevance in the development of anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).
Heterocyclic Synthesis and Biological Activities
The structural versatility of this compound allows for its use in synthesizing various heterocyclic compounds. These compounds, derived from the key tetrahydrobenzo[b]thiophene structure, have been utilized to create diverse heterocyclic derivatives, including pyrans, pyridines, and pyridazines, demonstrating the compound's utility in the field of medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antioxidant Applications
Beyond anticancer applications, derivatives of tetrahydrobenzo[b]thiophene have been explored for their antimicrobial and antioxidant properties. Compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant antimicrobial activity against various pathogens, as well as notable antioxidant potential. This indicates the broader applicability of these compounds in addressing a range of biological targets and diseases (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-32-23(31)20-15-9-5-7-11-18(15)34-22(20)26-19(30)13-33-24-28-27-21(29(24)2)16-12-25-17-10-6-4-8-14(16)17/h4,6,8,10,12,25H,3,5,7,9,11,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZIFLLICWUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
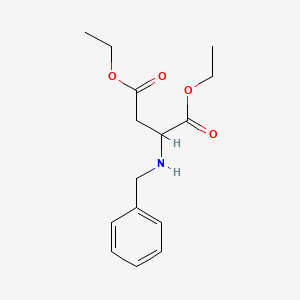
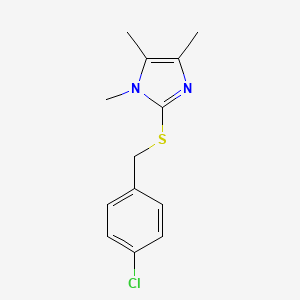
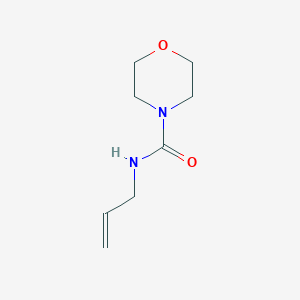
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)
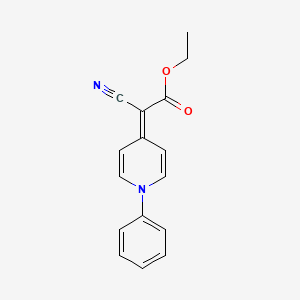
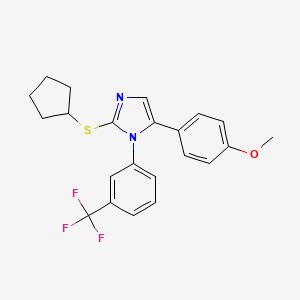
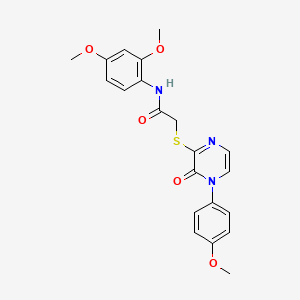
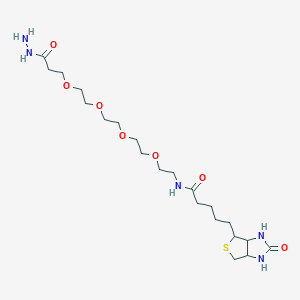
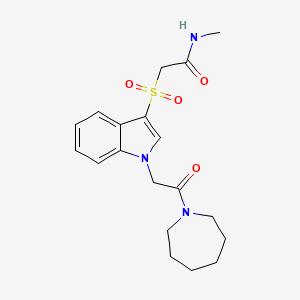
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)
